molecular formula C14H15OP B12883312 (Methoxymethyl)diphenylphosphine CAS No. 43139-94-2

(Methoxymethyl)diphenylphosphine

Cat. No.: B12883312
CAS No.: 43139-94-2
M. Wt: 230.24 g/mol
InChI Key: NTZMQOXRONKNAZ-UHFFFAOYSA-N
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Description

(Methoxymethyl)diphenylphosphine is an organophosphorus compound with the molecular formula C14H15OP It is a phosphine derivative where a methoxymethyl group is bonded to a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methoxymethyl)diphenylphosphine can be synthesized through the reaction of diphenylphosphine with formaldehyde and methanol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(Methoxymethyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction: It can be reduced to form diphenylphosphine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound oxide.

    Substitution: Various substituted diphenylphosphine derivatives.

    Reduction: Diphenylphosphine.

Scientific Research Applications

(Methoxymethyl)diphenylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Methoxymethyl)diphenylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metal ions, facilitating catalytic processes. The methoxymethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methoxymethyl)diphenylphosphine is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methoxymethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15OP/c1-15-12-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMQOXRONKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356091
Record name methoxymethyl(diphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43139-94-2
Record name methoxymethyl(diphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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